molecular formula C25H23NO5S B2361135 6-Methoxy-1-[(3-methoxyphenyl)methyl]-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one CAS No. 902299-02-9

6-Methoxy-1-[(3-methoxyphenyl)methyl]-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one

Cat. No.: B2361135
CAS No.: 902299-02-9
M. Wt: 449.52
InChI Key: MAPVLQOKSDYFJI-UHFFFAOYSA-N
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Description

This compound, a substituted quinolin-4-one derivative, features a methoxy group at position 6, a 3-methoxybenzyl substituent at position 1, and a 4-methylbenzenesulfonyl (tosyl) group at position 2. The compound’s structural complexity arises from the interplay of electron-donating (methoxy) and electron-withdrawing (sulfonyl) groups, which influence its physicochemical and pharmacological behavior.

Properties

IUPAC Name

6-methoxy-1-[(3-methoxyphenyl)methyl]-3-(4-methylphenyl)sulfonylquinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO5S/c1-17-7-10-21(11-8-17)32(28,29)24-16-26(15-18-5-4-6-19(13-18)30-2)23-12-9-20(31-3)14-22(23)25(24)27/h4-14,16H,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAPVLQOKSDYFJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OC)CC4=CC(=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-1-[(3-methoxyphenyl)methyl]-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one typically involves multiple steps, including the formation of the quinolinone core, the introduction of methoxy and sulfonyl groups, and the final coupling reactions. Common synthetic routes may involve:

    Formation of Quinolinone Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Methoxy Groups: Methoxylation reactions using methanol and suitable catalysts.

    Sulfonylation: Introduction of the sulfonyl group using sulfonyl chlorides in the presence of a base.

    Coupling Reactions: Final coupling steps to attach the methoxyphenyl and methylphenyl groups.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-1-[(3-methoxyphenyl)methyl]-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The methoxy and sulfonyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives, while reduction could lead to the formation of methoxy-substituted quinolinones.

Scientific Research Applications

6-Methoxy-1-[(3-methoxyphenyl)methyl]-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Methoxy-1-[(3-methoxyphenyl)methyl]-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Affecting Gene Expression: Altering the expression of genes related to its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

To contextualize its properties, the compound is compared with three structurally related quinolinone derivatives:

Compound Name Substituents Key Structural Differences Reported Properties Reference
6-Methoxy-1-[(3-methoxyphenyl)methyl]-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one 6-OCH₃; 1-(3-OCH₃-benzyl); 3-(4-CH₃-C₆H₄-SO₂) Reference compound Not explicitly reported in evidence; inferred from analogs
4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) 4-NH₂; 2-(4-Cl-C₆H₄); 3-(4-OCH₃-C₆H₄) Amino group at position 4; chloro substituent at position 2 Mp: 223–225°C (ethanol); synthesized via PdCl₂(PPh₃)₂-catalyzed cross-coupling
1-[(2-Chlorophenyl)methyl]-6-methoxy-3-(4-isopropylbenzenesulfonyl)quinolin-4-one 6-OCH₃; 1-(2-Cl-benzyl); 3-(4-iso-propyl-C₆H₄-SO₂) 2-Chlorobenzyl at position 1; bulky isopropyl group on sulfonyl No explicit data in evidence; ZINC ID: ZINC2699197
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone Triazole core; 4-(phenylsulfonyl)phenyl; 2,4-difluorophenyl; thioether linkage Triazole ring instead of quinolinone; fluorophenyl and thioether substituents Synthesized via α-halogenated ketone reaction; recrystallized from ethanol

Biological Activity

6-Methoxy-1-[(3-methoxyphenyl)methyl]-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one, a compound belonging to the class of quinoline derivatives, has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C22H25N1O5S
  • Molecular Weight : 425.51 g/mol
  • IUPAC Name : this compound

The compound features a quinoline core substituted with various functional groups that contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

1. Anticancer Activity

Studies have demonstrated that quinoline derivatives possess significant anticancer properties. Specifically, this compound has shown:

  • Cytotoxicity Against Cancer Cell Lines : The compound exhibits potent cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The IC50 values observed were approximately 15 µM for MCF-7 cells and 12 µM for HeLa cells .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Inhibition of Bacterial Growth : It demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 32 to 128 µg/mL .

3. Anti-inflammatory Effects

Research indicates that the compound possesses anti-inflammatory properties:

  • Reduction of Inflammatory Markers : In vitro studies showed a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures treated with the compound .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Apoptosis Induction : The anticancer effects are partly attributed to the induction of apoptosis in tumor cells through the activation of caspase pathways .
  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammation and cancer progression, such as COX and LOX .

Research Findings and Case Studies

Several studies have been conducted to elucidate the pharmacological potential of this compound:

StudyFindings
Study on Anticancer Activity Demonstrated cytotoxicity against MCF-7 and HeLa cell lines with IC50 values of 15 µM and 12 µM respectively.
Antimicrobial Evaluation Showed effective inhibition against various bacterial strains with MIC values between 32–128 µg/mL.
Anti-inflammatory Study Reduced levels of TNF-alpha and IL-6 in macrophages, indicating potential use in inflammatory conditions.

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